molecular formula C14H9F3N4S B1410581 3-(phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine CAS No. 1823183-64-7

3-(phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1410581
CAS No.: 1823183-64-7
M. Wt: 322.31 g/mol
InChI Key: ILHONVSKAMZQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H9F3N4S and its molecular weight is 322.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Properties and Synthesis

  • 1,2,4-Triazoles, like the compound , have been investigated for their luminescent properties. For instance, zinc complexes based on 1,2,4-triazoles have shown strong green–blue luminescence in solid state, indicating potential applications in luminescent materials (Gusev et al., 2011). Similarly, copper(I) complexes with 3-pyridin-2-yl-1,2,4-triazoles exhibit strong visible photoluminescence, suggesting their use in phosphorescent materials (Gusev et al., 2017).

Phosphorescence Spectra and Quantum Yields

  • Iridium(III) complexes with 1,2,4-triazoles have been studied for their phosphorescence spectra and quantum yields. These studies are crucial for their application in organic light-emitting diodes (OLEDs), with different ligands influencing the phosphorescence characteristics (Guo et al., 2019).

X-ray Crystallography and Structural Analysis

  • The structural properties of Rh(III) and Ru complexes with pyridyl triazole ligands, which include 1,2,4-triazoles, have been characterized using X-ray crystallography. Understanding these structures is key to their application in various fields, including catalysis and material science (Burke et al., 2004; O'Brien et al., 2004).

Host Materials in Phosphorescent Organic Light-Emitting Diodes

  • Studies on bipolar host materials linking pyridine and 1,2,4-triazole for phosphorescent organic light-emitting diodes (PhOLEDs) highlight the importance of these compounds in improving device performance, such as lowering turn-on voltages and enhancing power efficiency (Liu et al., 2018).

Antifungal and Antimicrobial Activities

  • Some derivatives of 1,2,4-triazoles, including those related to the compound , have been synthesized and evaluated for their antifungal and antimicrobial activities. These properties make them potential candidates for pharmaceutical applications (Mu et al., 2015; Prakash et al., 2011).

Corrosion Inhibition

  • Schiff’s bases of pyridyl substituted triazoles, a category that includes compounds like the one , have been studied as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness opens avenues for their application in material protection and industrial maintenance (Ansari et al., 2014).

Acid-Base Properties

  • The acid-base properties of triazole derivatives in different solvent mixtures have been explored, which is critical for understanding their behavior in various chemical environments and potential applications in analytical chemistry (Azimi et al., 2008).

Properties

IUPAC Name

3-phenylsulfanyl-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4S/c15-14(16,17)9-6-11(22-10-4-2-1-3-5-10)12(18-7-9)13-19-8-20-21-13/h1-8H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHONVSKAMZQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-(phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-(phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-(phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-(phenylthio)-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.